2-(Bromomethyl)-3-nitropyridine

Synthetic chemistry Process optimization Building block procurement

2-(Bromomethyl)-3-nitropyridine (CAS 20660-73-5) is a heterocyclic building block with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol. It belongs to the class of halogenated nitropyridines, featuring a bromomethyl handle at the 2-position and a nitro group at the 3-position of the pyridine ring.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 20660-73-5
Cat. No. B1321461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-3-nitropyridine
CAS20660-73-5
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CBr)[N+](=O)[O-]
InChIInChI=1S/C6H5BrN2O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H,4H2
InChIKeyBGXQFAXHRDFUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-3-nitropyridine (CAS 20660-73-5): Core Identity and Procurement Positioning


2-(Bromomethyl)-3-nitropyridine (CAS 20660-73-5) is a heterocyclic building block with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol . It belongs to the class of halogenated nitropyridines, featuring a bromomethyl handle at the 2-position and a nitro group at the 3-position of the pyridine ring. This compound is employed as a reactive intermediate in organic synthesis, particularly in medicinal chemistry and materials science, where the electrophilic benzylic bromide enables nucleophilic substitution reactions, while the nitro group can be reduced to an amine for further functionalization . Its commercial availability at 95–97% purity with full analytical documentation (NMR, HPLC, GC) makes it a decision-relevant candidate for synthetic route scouting [1].

Why 2-(Bromomethyl)-3-nitropyridine Cannot Be Replaced by Simpler Analogs: The Unique Orthogonality of Bromomethyl and Nitro Groups


Generic substitution of 2-(bromomethyl)-3-nitropyridine with simpler in-class compounds such as 2-methyl-3-nitropyridine, 3-nitropyridine, or even the chloromethyl analog fails because each lacks the precise balance of electrophilic reactivity, leaving-group quality, and synthetic versatility that the bromomethyl group provides. The bromomethyl handle at the 2-position is a superior leaving group compared to the chloromethyl variant, enabling nucleophilic substitution under milder conditions and with a broader range of nucleophiles [1]. Furthermore, unlike 2-methyl-3-nitropyridine, which requires harsh radical bromination for further functionalization, 2-(bromomethyl)-3-nitropyridine is a pre-activated building block that can be directly incorporated into convergent synthetic routes . The demonstrated ability of the 2-bromomethyl isomer to undergo temperature-dependent bifurcation—yielding 2-arylaminomethyl-3-nitropyridines at room temperature and 2H-pyrazolo[4,3-b]pyridines at elevated temperatures—is a regiochemical feature not replicated by the 4-bromomethyl isomer or the dibromomethyl analogs [2].

Quantitative Differentiation of 2-(Bromomethyl)-3-nitropyridine (CAS 20660-73-5) from Key Comparators


Synthesis Yield: 2-(Bromomethyl)-3-nitropyridine vs. 2-Methyl-3-nitropyridine Functional Activation

The direct synthesis of 2-(bromomethyl)-3-nitropyridine from 2-methyl-3-nitropyridine via N-bromosuccinimide (NBS) bromination proceeds with a reported yield of approximately 38% . While this yield appears modest, it represents a critical pre-activation step: the alternative approach of using 2-methyl-3-nitropyridine directly in subsequent synthetic steps would require in situ radical bromination, which typically proceeds with lower selectivity and requires harsh conditions (CCl₄ reflux with benzoyl peroxide) . The pre-formed bromomethyl building block thus enables a convergent synthetic strategy that avoids the need for late-stage radical chemistry.

Synthetic chemistry Process optimization Building block procurement

Leaving-Group Reactivity: Bromomethyl vs. Chloromethyl in Nucleophilic Displacement

In nucleophilic substitution reactions, the bromomethyl group (-CH₂Br) is a significantly better leaving group than the chloromethyl group (-CH₂Cl) due to the lower bond dissociation energy of C–Br (≈285 kJ/mol) compared to C–Cl (≈327 kJ/mol) [1]. This principle, well-established for benzylic halides, translates directly to nitropyridine systems: the bromomethyl group enables displacement at lower temperatures and with weaker nucleophiles. A comparative study on bromomethyl- vs. chloromethyl-functionalized imidazolium salts demonstrated that bromomethyl derivatives were 'significantly more reactive towards various N, O and S nucleophiles' [2]. While direct kinetic data for 2-(bromomethyl)-3-nitropyridine vs. 2-(chloromethyl)-3-nitropyridine are not available in the public domain, the class-level inference is strongly supported by the general leaving-group trend (Br > Cl) and the electron-withdrawing effect of the 3-nitro group, which further activates the benzylic position [3].

Nucleophilic substitution Reaction kinetics Leaving-group ability

Regiochemical Bifurcation: Temperature-Dependent Cyclization of 2-Bromomethyl vs. 4-Bromomethyl-3-nitropyridine

In a classic study by Hurst and Wibberley (1968), 2-bromomethyl-3-nitropyridine reacted with aromatic amines to yield 2-arylaminomethyl-3-nitropyridines at room temperature, but at higher reaction temperatures the products were 2H-pyrazolo[4,3-b]pyridines (IV) [1]. In contrast, under the same conditions, 4-bromomethyl-3-nitropyridine produced exclusively 2H-pyrazolo[3,4-c]pyridines (VI)—a different heterocyclic scaffold [1]. This positional isomerism of the bromomethyl group thus constitutes a built-in switch for accessing two pharmacologically relevant heterocyclic cores (pyrazolo[4,3-b]pyridine vs. pyrazolo[3,4-c]pyridine) from a single precursor family. The 2-bromomethyl isomer further exhibits temperature-dependent bifurcation (simple substitution at 25 °C vs. cyclization at elevated temperature), a feature not demonstrated for the 4-isomer under the same conditions.

Heterocyclic chemistry Pyrazolopyridine synthesis Regioselectivity

Orthogonal Functional-Group Reactivity: Bromomethyl Displacement vs. Nitro Reduction

2-(Bromomethyl)-3-nitropyridine contains two chemically orthogonal reactive sites: the bromomethyl group, which participates in nucleophilic substitution (Sₙ2) without affecting the nitro group, and the nitro group, which can be reduced to an amine (catalytic hydrogenation or Fe/HCl) without affecting the bromomethyl handle . This orthogonality enables sequential bifunctionalization strategies that are not possible with simpler nitropyridines (e.g., 3-nitropyridine or 2-methyl-3-nitropyridine), which lack a pre-installed leaving group. The hydrobromide salt form (CAS 19993-50-1) further improves stability and handling for long-term storage [1]. Commercial vendors including Bidepharm and Aceschem supply this compound with batch-specific QC data (NMR, HPLC, GC), ensuring lot-to-lot reproducibility for regulated synthetic workflows .

Orthogonal reactivity Sequential functionalization Amine synthesis

Optimal Procurement Scenarios for 2-(Bromomethyl)-3-nitropyridine (CAS 20660-73-5)


Synthesis of Pyrazolo[4,3-b]pyridine Scaffolds for Kinase Inhibitor Programs

Based on the regiochemical evidence from Hurst & Wibberley (1968), 2-(bromomethyl)-3-nitropyridine is the mandatory precursor for constructing the 2H-pyrazolo[4,3-b]pyridine core via cyclization with aromatic amines at elevated temperature [1]. The 4-bromomethyl isomer cannot produce this scaffold (it yields pyrazolo[3,4-c]pyridines instead). Medicinal chemistry teams developing ATP-competitive kinase inhibitors based on the pyrazolo[4,3-b]pyridine template should prioritize procurement of the 2-bromomethyl isomer.

Convergent Synthesis of Diamine-Functionalized Pyridines via Sequential Orthogonal Reactions

The orthogonal reactivity of the bromomethyl group (nucleophilic substitution) and the nitro group (reduction to amine) allows sequential bifunctionalization to produce 2-(aminomethyl)-3-aminopyridine derivatives . This two-step sequence—Sₙ2 displacement with a primary amine followed by catalytic hydrogenation—generates a diamine scaffold in two operations from a single building block, a synthetic efficiency not achievable with 2-methyl-3-nitropyridine or 3-nitropyridine .

Temperature-Controlled Derivatization for Library Synthesis

The temperature-dependent bifurcation of 2-(bromomethyl)-3-nitropyridine reactivity (room temperature: simple substitution; elevated temperature: cyclization) offers a built-in diversification point for library synthesis [1]. Researchers can generate two distinct chemotypes—open-chain 2-arylaminomethyl-3-nitropyridines and cyclic 2H-pyrazolo[4,3-b]pyridines—from the same building block by simply adjusting the reaction temperature, enabling rapid SAR exploration.

Pre-Functionalized Building Block for High-Throughput Experimentation (HTE)

Procuring 2-(bromomethyl)-3-nitropyridine as a pre-activated building block eliminates the need for in situ radical bromination of 2-methyl-3-nitropyridine, which requires hazardous reagents (NBS, CCl₄, BPO) and produces variable yields . For HTE workflows in pharmaceutical discovery, where reproducibility and safety are paramount, the pre-brominated building block with documented purity (≥95%) and QC data (NMR, HPLC) ensures consistent results across parallel reaction arrays .

Technical Documentation Hub

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